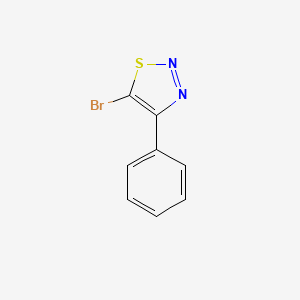

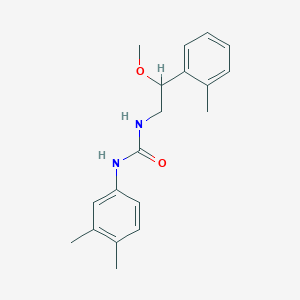

![molecular formula C15H15NO3 B2709926 苯并[d][1,3]二噁烷-5-基((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)甲酮 CAS No. 1797642-92-2](/img/structure/B2709926.png)

苯并[d][1,3]二噁烷-5-基((1R,5S)-8-氮杂双环[3.2.1]辛-2-烯-8-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The molecule (E)-2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinecarboxamide (BDMHC) has been synthesized by the Schiff base method . It’s a type of organic material that has been studied for its nonlinear optical (NLO) properties .

Synthesis Analysis

The BDMHC molecule was synthesized using the Schiff base method . This method generally involves a simple condensation reaction by treating an aldehyde and aromatic primary amine .Molecular Structure Analysis

A single crystal of BDMHC was grown by slow evaporation technique . Spectroscopic and computational studies of BDMHC were evaluated using different techniques such as FT-IR, FT-Raman, NMR (1H, 13C), Z-scan and NBO .Physical And Chemical Properties Analysis

The physical and chemical properties of BDMHC were studied using various techniques. The nonlinear optical susceptibility, nonlinear refractive index, and nonlinear optical absorption coefficient were estimated by Z-scan technique . These results suggest that BDMHC has promising NLO applications .科学研究应用

Anti-Tumor Efficiency Enhancement

The compound has been investigated for its potential in improving the anti-tumor efficiency of arsenicals. Arsenicals are commonly used in cancer treatment, but their side effects limit their clinical application. Inspired by the metabolism of stiripentol (a second-line adjunctive treatment for epilepsy), researchers conjugated the 1,3-benzodioxole moiety with arsenical precursors. The resulting arsenicals exhibited slower elimination rates in mice, maintaining efficient blood concentrations for longer periods. These compounds demonstrated enhanced anti-proliferation effects by inhibiting the thioredoxin system, inducing oxidative stress, and promoting apoptosis both in vitro and in vivo. Importantly, they reversed abnormal hemograms in tumor-bearing mice without causing organ damage .

Selective Anti-Cancer Activity

Studies have shown that 1,3-benzodioxole derivatives exhibit good selectivity between cancer cells and normal cells. While specific IC50 values were not provided, this selectivity suggests potential as an anticancer agent .

Gemological Stimulant Detection

Beyond its medical applications, 1,3-benzodioxole finds use in gemological stimulant detection. Its unique properties make it valuable in identifying gemstone treatments and enhancements .

Precursor for Perfumes, Photo Initiators, Agrochemicals, and Pharmaceuticals

The compound serves as a versatile precursor in various industries. It contributes to the synthesis of perfumes, photo initiators (used in photopolymerization processes), agrochemicals (such as pesticides), and pharmaceuticals .

Continuous Acylation Process

Researchers have explored the continuous acylation of 1,3-benzodioxole using a recyclable heterogeneous substoichiometric catalyst. This process achieved excellent stability and conversion rates, making it relevant for industrial applications .

Coenzyme Qn Analog

Certain 1,3-benzodioxole derivatives, such as 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde, are related to coenzymes Qn. These compounds play a role in cancer-related processes .

未来方向

属性

IUPAC Name |

8-azabicyclo[3.2.1]oct-2-en-8-yl(1,3-benzodioxol-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c17-15(16-11-2-1-3-12(16)6-5-11)10-4-7-13-14(8-10)19-9-18-13/h1-2,4,7-8,11-12H,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBHSHLRZBXREG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C=CCC1N2C(=O)C3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzo[d][1,3]dioxol-5-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

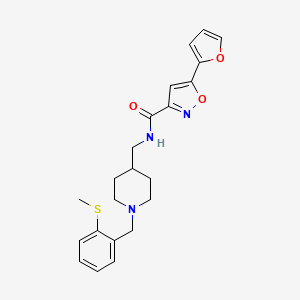

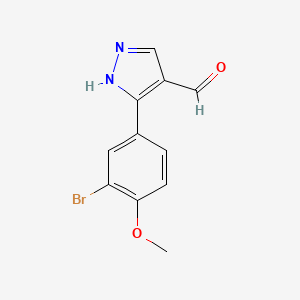

![1,2-dimethyl-3-(2-oxo-2-(p-tolyl)ethyl)-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2709846.png)

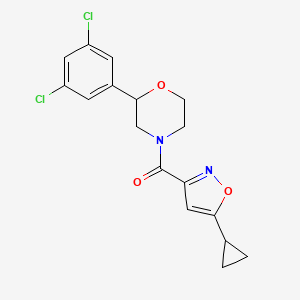

![N-(3-chloro-4-fluorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2709847.png)

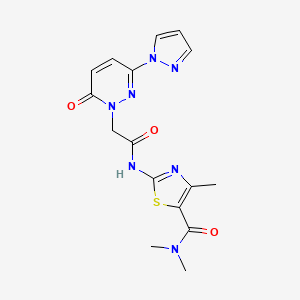

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2709848.png)

![2-(3-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2709851.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2709856.png)

![methyl [3-(difluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetate](/img/structure/B2709862.png)

![N-[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2709863.png)

![3-chloro-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2709864.png)